Cas no 953-91-3 (Cyclohexyl 4-Methylbenzenesulfonate)

Cyclohexyl 4-Methylbenzenesulfonate structure
953-91-3 structure
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3
C13H18O3S
254.345222949982
MFCD00014291
83249
87561697

Cyclohexyl 4-Methylbenzenesulfonate Properties

Names and Identifiers

    • Cyclohexyl 4-methylbenzenesulfonate
    • Cyclohexyl p-tosylate~p-Toluenesulphonic acid cyclohexyl ester
    • Cyclohexyl p-Toluenesulfonate
    • ((4-methylbenzenesulfonyl)oxy)cyclohexane
    • Benzenesulfonic acid,4-methyl-,cyclohexyl ester
    • cyclohexanol tosylate
    • Cyclohexyl toluenesulfonate
    • CYCLOHEXYL TOSYLATE
    • cyclohexyl-p-tosylate
    • p-Toluenesulfonic acid,cyclohexyl ester
    • toluene-4-sulfonic acid cyclohexyl ester
    • Tosyloxycyclohexane
    • p-Toluenesulfonic Acid Cyclohexyl Ester
    • Benzenesulfonic acid, 4-methyl-, cyclohexyl ester
    • Cyclohexyl p-toluenesulphonate
    • p-Toluenesulfonic acid, cyclohexyl ester
    • OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • cyclohexyl 4-methylbenzene-1-sulfonate
    • Benzenesulfonic acid, cyclohexyl ester
    • Cyclohexylp-toluenesulfonate
    • Cyclohexyl-p-toluene sulfonate
    • cyclohexyltosylate
    • Cyclohexyl p-tosylate
    • Cyclohexanol, p-toluenesulfonate (6CI, 7CI)
    • p-Toluenesulfonic acid, cyclohexyl ester (8CI)
    • Cyclohexyl 4-toluenesulfonate
    • Cyclohexyl p-methylbenzenesulfonate
    • Cyclohexyl tosylate
    • NSC 122484
    • NSC 127370
    • WPAG 618
    • DTXCID1048962
    • 4-methylbenzenesulfonic acid cyclohexyl ester
    • SCHEMBL361129
    • AC9838
    • CS-0153018
    • X5FBX5NR2A
    • C2363
    • MFCD00014291
    • NSC127370
    • DB-057582
    • NSC122484
    • SY050240
    • AS-62201
    • EINECS 213-468-8
    • 953-91-3
    • NS00040447
    • DTXSID3061348
    • cyclohexyl-p-toluenesulfonate
    • EN300-7224107
    • Cyclohexyl 4-methylbenzenesulfonate #
    • NSC-122484
    • UNII-X5FBX5NR2A
    • Toluene-4-sulfonic acid, cyclohexyl ester
    • AKOS015840417
    • NSC-127370
    • +Expand
    • MFCD00014291
    • OHHPZPDQZMUTCA-UHFFFAOYSA-N
    • 1S/C13H18O3S/c1-11-7-9-13(10-8-11)17(14,15)16-12-5-3-2-4-6-12/h7-10,12H,2-6H2,1H3
    • O=S(C1C=CC(C)=CC=1)(OC1CCCCC1)=O
    • 2217391

Computed Properties

  • 254.09800
  • 0
  • 3
  • 3
  • 254.097665
  • 17
  • 317
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 3.4
  • nothing
  • 0
  • 51.8

Experimental Properties

  • 4.11380
  • 51.75000
  • 1.549
  • 382.1°C at 760 mmHg
  • 43.0 to 47.0 deg-C
  • 184.9°C
  • Not determined
  • Not determined
  • 1.19

Cyclohexyl 4-Methylbenzenesulfonate Security Information

  • S26-S36
  • R36/37/38
  • Sealed in dry,2-8°C
  • 36/37/38
  • Yes

Cyclohexyl 4-Methylbenzenesulfonate Customs Data

  • 2906199090
  • China Customs Code:

    2906199090

    Overview:

    2906199090. Other naphthenic alcohols,Cycloenol and cycloterpenol. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2906199090. cyclanic, cyclenic or cyclotherpenic alcohols. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Cyclohexyl 4-Methylbenzenesulfonate Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P006NYA-1g
Cyclohexyl 4-methylbenzenesulfonate
953-91-3 97%
1g
$9.00 2024-04-19
A2B Chem LLC
AD10178-1g
Cyclohexyl p-toluenesulfonate
953-91-3 97%
1g
$9.00 2024-07-18
Aaron
AR006O6M-250mg
Cyclohexyl 4-methylbenzenesulfonate
953-91-3 97%
250mg
$5.00 2024-07-18
abcr
AB172588-5 g
Cyclohexyl p-toluenesulfonate, 97%; .
953-91-3 97%
5g
€70.70 2023-05-07
Alichem
A019088860-100g
Cyclohexyl 4-methylbenzenesulfonate
953-91-3 95%
100g
$347.49 2023-08-31
Ambeed
A180718-250mg
Cyclohexyl 4-methylbenzenesulfonate
953-91-3 97%
250mg
$8.0 2023-04-13
Chemenu
CM201633-100g
cyclohexyl 4-methylbenzenesulfonate
953-91-3 95%
100g
$328
Enamine
EN300-7224107-0.05g
cyclohexyl 4-methylbenzene-1-sulfonate
953-91-3
0.05g
$323.0
eNovation Chemicals LLC
D915371-25g
Cyclohexyl p-Tosylate
953-91-3 97%
25g
$205 2022-07-29
TRC
C988453-50mg
Cyclohexyl 4-Methylbenzenesulfonate
953-91-3
50mg
$ 58.00 2023-09-08

Cyclohexyl 4-Methylbenzenesulfonate Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Triethylamine ,  1-Methylimidazole Solvents: Toluene ;  1 h, 20 - 25 °C
Reference
N-methylimidazole
Tindall, Craig; Ladd, Carolyn L., e-EROS Encyclopedia of Reagents for Organic Synthesis, 2014, 1, 1-13

Synthetic Circuit 2

Reaction Conditions
1.1 Catalysts: Tungstate(3-), tetracosa-μ-oxododecaoxo[μ12-[phosphato(3-)-κO:κO:κO:κO′:κO′:κO′:… ;  6 min, rt
Reference
Solvent-free and selective tosylation of alcohols and phenols with p-toluenesulfonyl chloride by heteropolyacids as highly efficient catalysts
Fazaeli, Razieh; Tangestaninejad, Shahram; Aliyan, Hamid, Canadian Journal of Chemistry, 2006, 84(5), 812-818

Synthetic Circuit 3

Reaction Conditions
1.1 Catalysts: Silica Solvents: Dichloromethane ;  1 h, reflux
Reference
An efficient and selective tosylation of alcohols with p-toluenesulfonic acid
Das, Biswanath; Reddy, V. Saidi; Reddy, M. Ravinder, Tetrahedron Letters, 2004, 45(36), 6717-6719

Synthetic Circuit 4

Reaction Conditions
1.1 Catalysts: Cobalt chloride (CoCl2) Solvents: 1,2-Dichloroethane ;  1 h, 80 °C
Reference
Cobalt(II)-catalyzed tosylation of alcohols with p-toluenesulfonic acid
Velusamy, Subbarayan; Kumar, J. S. Kiran; Punniyamurthy, T., Tetrahedron Letters, 2004, 45(1), 203-205

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ;  rt; 2 h, rt
Reference
Quinazolinone PARP-1/2 inhibitor containing piperazinone and preparation method, and application as antitumor agents
, China, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Solvents: Dichloromethane ;  4 h, rt
Reference
Efficient Synthesis of Sulfonic, Phosphoric, and Phosphinic Esters Employing Alkylating Polymer-Bound Reagents
Vignola, Nicola; Dahmen, Stefan; Enders, Dieter; Brase, Stefan, Journal of Combinatorial Chemistry, 2003, 5(2), 138-144

Synthetic Circuit 7

Reaction Conditions
1.1 Solvents: Dichloromethane
Reference
Synthesis of alkyl sulfonates from sulfonic acids or sodium sulfonates using solid-phase bound reagents
Vignola, N.; Dahmen, S.; Enders, D.; Brase, S., Tetrahedron Letters, 2001, 42(44), 7833-7836

Synthetic Circuit 8

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C → rt; 24 h, rt
Reference
Enantioselective Seleno-Michael Addition Reactions Catalyzed by a Chiral Bifunctional N-Heterocyclic Carbene with Noncovalent Activation
Li, En; Chen, Jiean; Huang, Yong, Angewandte Chemie, 2022, 61(23),

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Potassium hydroxide ;  5 min, rt
1.2 Reagents: Potassium carbonate ;  3 min, > rt
Reference
Chemoselective and scalable preparation of alkyl tosylates under solvent-free conditions
Kazemi, Foad; Massah, Ahmad R.; Javaherian, Mohammad, Tetrahedron, 2007, 63(23), 5083-5087

Synthetic Circuit 10

Reaction Conditions
Reference
Preparation of unstable tosylates
Coates, Robert M.; Chen, Judy Pei-Yin, Tetrahedron Letters, 1969, (32), 2705-8

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Tetrabutylammonium chloride Catalysts: Trichloroisocyanuric acid Solvents: Acetonitrile ,  Water ;  1 - 2 min, 0 °C; 30 min, 0 °C
1.2 Reagents: Triethylamine ;  1 - 2 min, 0 °C; 90 min, rt
Reference
One-pot tandem reactions for direct conversion of thiols and disulfides to sulfonic esters, and Paal-Knorr synthesis of pyrrole derivatives catalyzed by TCCA
Hemmati, Saba; Mojtahedi, Mohammad Majid; Abaee, Mohammad Saeid; Vafajoo, Zahra; Saremi, Shokufe Ghahri; et al, Journal of Sulfur Chemistry, 2013, 34(4), 347-357

Synthetic Circuit 12

Reaction Conditions
1.1 Catalysts: Copper oxide (CuO) Solvents: Acetonitrile ;  2 h, rt
Reference
A simple and efficient method for sulfonylation of amines, alcohols and phenols with cupric oxide under mild conditions
Meshram, G. A.; Patil, Vishvanath D., Tetrahedron Letters, 2009, 50(10), 1117-1121

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Iron (exchanged montmorillonite clay) Solvents: 1,2-Dichloroethane
Reference
Montmorillonite Clay Catalyzed Tosylation of Alcohols and Selective Monotosylation of Diols with p-Toluenesulfonic Acid: An Enviro-Economic Route
Choudary, B. M.; Chowdari, N. S.; Kantam, M. L., Tetrahedron, 2000, 56(37), 7291-7298

Synthetic Circuit 14

Reaction Conditions
1.1 Catalysts: Indium Solvents: Acetonitrile ;  4.5 h, reflux
Reference
Mild and efficient indium metal catalyzed synthesis of sulfonamides and sulfonic esters
Kim, Joong-Gon; Jang, Doo Ok, Synlett, 2007, (16), 2501-2504

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Triphenylphosphine ,  Diethyl azodicarboxylate ,  Diisopropyl azodicarboxylate Solvents: Benzene
Reference
The Mitsunobu reaction
Hughes, David L., Organic Reactions (Hoboken, 1992, 42,

Synthetic Circuit 16

Reaction Conditions
1.1 Catalysts: Montmorillonite ((Al1.33-1.67Mg0.33-0.67)(Ca0-1Na0-1)0.33Si4(OH)2O10.xH2O) ,  Iron chloride (FeCl3) Solvents: Acetonitrile ;  10 h, reflux
Reference
An efficient one-pot conversion of THP and TMS ethers to sulfonate esters using FeCl3-montmorillonite K-10 clay
Movassagh, Barahman; Shokri, Salman, Zeitschrift fuer Naturforschung, 2005, 60(7), 763-765

Synthetic Circuit 17

Reaction Conditions
1.1 Solvents: Pyridine ;  0 °C; 12 h, rt
Reference
Design, synthesis, and functional assessment of Cmpd-15 derivatives as negative allosteric modulators for the β2-adrenergic receptor
Meng, Kaicheng; Shim, Paul ; Wang, Qingtin; Zhao, Shuai; Gu, Ting; et al, Bioorganic & Medicinal Chemistry, 2018, 26(9), 2320-2330

Synthetic Circuit 18

Reaction Conditions
1.1 Solvents: Pyridine ;  rt; 8 h, rt
Reference
Preparation of pyrazole compounds as antitumor agent
, China, , ,

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Sodium carbonate Catalysts: 1H-Imidazolium, 3-[4-[3-[3-(ethoxydihydroxysilyl)propyl]-1H-imidazolium-1-yl]but… Solvents: Water ;  rt
Reference
Ionic liquid brush as an efficient and reusable heterogeneous catalytic assembly for the tosylation of phenols and alcohols in neat water
Feng, Simin; Li, Jing; Wei, Junfa, New Journal of Chemistry, 2017, 41(12), 4743-4746

Synthetic Circuit 20

Reaction Conditions
1.1 Solvents: Water ;  15 min, 110 °C
Reference
Catalyst-free tosylation of lipophilic alcohols in water
Oliverio, Manuela; Costanzo, Paola; Paonessa, Rosina; Nardi, Monica; Procopio, Antonio, RSC Advances, 2013, 3(8), 2548-2552

Cyclohexyl 4-Methylbenzenesulfonate Raw materials

Cyclohexyl 4-Methylbenzenesulfonate Preparation Products

Cyclohexyl 4-Methylbenzenesulfonate Suppliers

Hubei Baidu Chemistry Co.,Ltd.
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(CAS:953-91-3)
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A LA DING
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Cyclohexyl 4-Methylbenzenesulfonate Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:953-91-3)Cyclohexyl 4-Methylbenzenesulfonate
A845289
99%
100g
266.0